molecular formula C11H7Cl2N B8306415 3-(2,5-Dichlorophenyl)pyridine

3-(2,5-Dichlorophenyl)pyridine

Cat. No. B8306415
M. Wt: 224.08 g/mol
InChI Key: XHMLVBIOTOLPEG-UHFFFAOYSA-N
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Patent
US05668245

Procedure details

A 50 ml two-necked round-bottom flask is charged with 2-iodo-1,4-dichlorobenzene (5.44 g), tetrakis(triphenyl-phosphine)palladium (3 mol %, Aldrich), benzene (40 ml), and aqueous sodium carbonate solution (20 ml of 2M solution). To this vigorously stirred mixture is added 3-pyridylboronic acid (2.71 g) dissolved in a minimum amount of 95% ethanol. The reaction mixture is heated to 90°-95° C. and refluxed for 9 hours under vigorous stirring. The reaction mixture is then cooled to room temperature and the excess boronic acid is oxidized by 30% hydrogen peroxide (0.25 ml) for 1 hour. The mixture is extracted with ether, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by chromatography on Florisil eluting with pentane/dichloromethane (90/10) to give monomer.
Quantity
5.44 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].C(=O)([O-])[O-].[Na+].[Na+].[N:16]1[CH:21]=[CH:20][CH:19]=[C:18](B(O)O)[CH:17]=1.B(O)O.OO>C(O)C.C1C=CC=CC=1>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[C:18]1[CH:17]=[N:16][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)Cl)Cl
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Name
Quantity
0.25 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 90°-95° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 9 hours under vigorous stirring
Duration
9 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography on Florisil eluting with pentane/dichloromethane (90/10)
CUSTOM
Type
CUSTOM
Details
to give monomer

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)Cl)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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